molecular formula C16H15N3 B11866770 2-Methyl-3-phenylquinoline-4,6-diamine CAS No. 828930-84-3

2-Methyl-3-phenylquinoline-4,6-diamine

Cat. No.: B11866770
CAS No.: 828930-84-3
M. Wt: 249.31 g/mol
InChI Key: YHPOAVJPMPHMPV-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinoline-4,6-diamine is a chemical compound with the molecular formula C16H15N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylquinoline-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with aldehydes under acidic conditions, followed by further functionalization to introduce the methyl and phenyl groups at the desired positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylquinoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-Methyl-3-phenylquinoline-4,6-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylquinoline-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-4,6-diamine
  • 3-Phenylquinoline-4,6-diamine
  • 2-Phenylquinoline-4,6-diamine

Uniqueness

2-Methyl-3-phenylquinoline-4,6-diamine is unique due to the specific positioning of the methyl and phenyl groups on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

828930-84-3

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-methyl-3-phenylquinoline-4,6-diamine

InChI

InChI=1S/C16H15N3/c1-10-15(11-5-3-2-4-6-11)16(18)13-9-12(17)7-8-14(13)19-10/h2-9H,17H2,1H3,(H2,18,19)

InChI Key

YHPOAVJPMPHMPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)N)N)C3=CC=CC=C3

Origin of Product

United States

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